molecular formula C10H19NO B14288927 2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane CAS No. 116230-17-2

2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B14288927
CAS No.: 116230-17-2
M. Wt: 169.26 g/mol
InChI Key: BOAUBSXLAROPQQ-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)-2-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves a diene and a dienophile to form a cyclohexene ring, which can then be further modified to introduce the nitrogen atom and the methoxypropyl group . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or crystallization to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or alcohols, while reduction can yield alkanes or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The methoxypropyl group can enhance the compound’s solubility and bioavailability, making it more effective in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane is unique due to its specific combination of a nitrogen atom and a methoxypropyl group within a bicyclic structure. This combination provides distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

116230-17-2

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(3-methoxypropyl)-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C10H19NO/c1-12-6-2-5-11-8-9-3-4-10(11)7-9/h9-10H,2-8H2,1H3

InChI Key

BOAUBSXLAROPQQ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC2CCC1C2

Origin of Product

United States

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